

Geranyl Ferulate: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Geranyl ferulate

Cat. No.: B585791

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Abstract

Geranyl ferulate, a natural compound synthesized from the esterification of geraniol and ferulic acid, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its key bioactivities are presented. Furthermore, this guide elucidates the likely signaling pathways modulated by **geranyl ferulate**, based on the known mechanisms of its constituent molecules, providing a roadmap for future research and development.

Chemical Structure and Identifiers

Geranyl ferulate is an ester formed from the terpene alcohol geraniol and the phenolic acid, ferulic acid.

Identifier	Value	Source
IUPAC Name	[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate	PubChem
SMILES String	<chem>CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C</chem>	PubChem
CAS Number	1206615-69-1	MedChemExpress[1]
Molecular Formula	C ₂₀ H ₂₆ O ₄	PubChem[2]
Molecular Weight	330.42 g/mol	PubChem[2]

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of **geranyl ferulate** are not readily available in the literature. The following table summarizes computed properties and experimental data for its parent compounds and a related ester, geranyl acetate, to provide context.

Property	Geranyl Ferulate (Computed)	Geraniol (Experimental)	Ferulic Acid (Experimental)	Geranyl Acetate (Experimental)
Melting Point	Not available	< -15 °C	174 °C	< 25 °C
Boiling Point	Not available	229-230 °C	Not available	242 °C
Solubility	Very poor water solubility (0.26 ± 0.02 µg/mL)[3]	Slightly soluble in water; soluble in ethanol, ether	Soluble in ethanol, DMSO, DMF; sparingly soluble in aqueous buffers	Insoluble in water; soluble in organic solvents[4]
XLogP3	5.2	2.6	1.5	3.7

Biological Activities and Potential Therapeutic Applications

Geranyl ferulate is reported to possess a range of biological activities, primarily stemming from the synergistic effects of its parent compounds, geraniol and ferulic acid.

- **Anti-inflammatory Activity:** **Geranyl ferulate** has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.^[1] This suggests its potential as a therapeutic agent for inflammatory conditions.
- **Antioxidant Activity:** Both geraniol and ferulic acid are known antioxidants. Ferulic acid is a well-documented scavenger of free radicals. The antioxidant potential of **geranyl ferulate** is a key area of its investigation.
- **Neuroprotective Effects:** Ferulic acid has been studied for its neuroprotective properties. **Geranyl ferulate** is being investigated as a prodrug to enhance the delivery of ferulic acid to the central nervous system.
- **Anticancer Properties:** Geraniol has demonstrated anticancer effects in various cancer cell lines. The conjugation with ferulic acid may offer a novel approach to cancer therapy.

Experimental Protocols

Enzymatic Synthesis of Geranyl Ferulate

This protocol is based on the enzymatic esterification of geraniol and ferulic acid.

Materials:

- Geraniol
- Ferulic acid
- Immobilized lipase (e.g., Novozym 435)
- Organic solvent (e.g., 2-methyl-2-butanol)
- Molecular sieves

- Shaking incubator
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve ferulic acid in the organic solvent in a reaction vessel.
- Add geraniol to the mixture. The molar ratio of geraniol to ferulic acid can be optimized.
- Add immobilized lipase and molecular sieves to the reaction mixture.
- Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24-72 hours).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the enzyme and molecular sieves by filtration.
- Evaporate the solvent using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).
- Collect the fractions containing **geranyl ferulate** and evaporate the solvent to obtain the pure compound.
- Confirm the structure of the synthesized **geranyl ferulate** using spectroscopic methods (^1H NMR, ^{13}C NMR, and Mass Spectrometry).

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory activity of **geranyl ferulate** by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **Geranyl ferulate**
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader

Procedure:

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Seed the cells into a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.

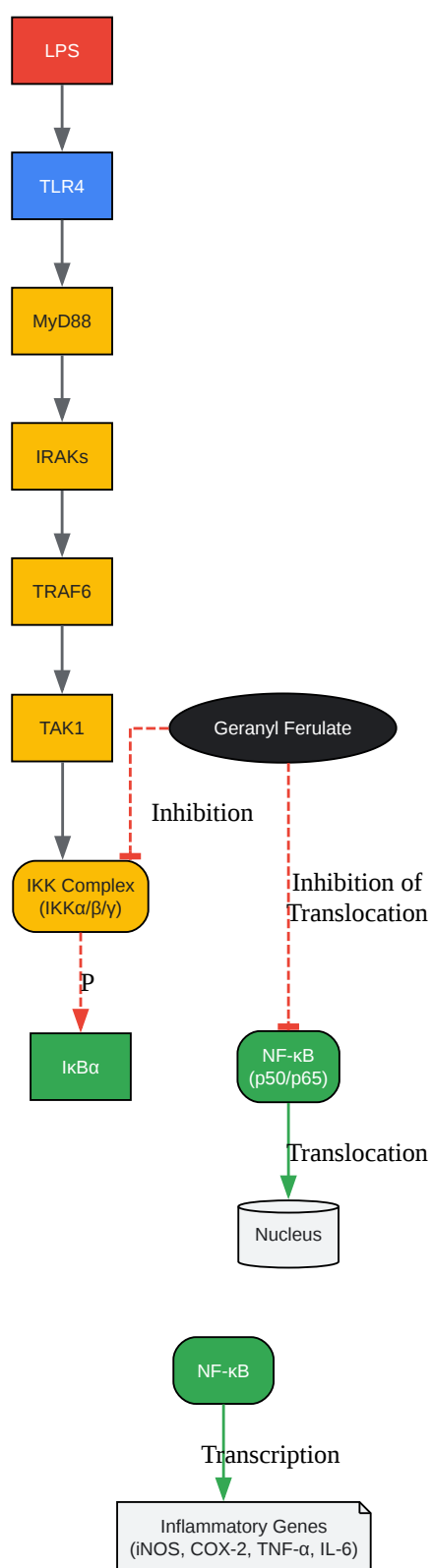
- Treatment: Pre-treat the cells with various concentrations of **geranyl ferulate** (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells treated with media only).
- Nitrite Measurement:
 - After 24 hours, collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Griess reagent to each supernatant sample.
 - Incubate at room temperature for 10 minutes.
- Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.
- Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
- Calculation: Calculate the percentage of NO inhibition for each concentration of **geranyl ferulate** compared to the LPS-stimulated vehicle control.

Signaling Pathways

While direct studies on the signaling pathways modulated by **geranyl ferulate** are limited, the well-documented mechanisms of its constituent parts, geraniol and ferulic acid, provide strong indications of its likely targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both geraniol and ferulic acid have been shown to inhibit the activation of NF-κB. It is highly probable that **geranyl ferulate** exerts its anti-inflammatory effects, at least in part, through the modulation of this pathway.

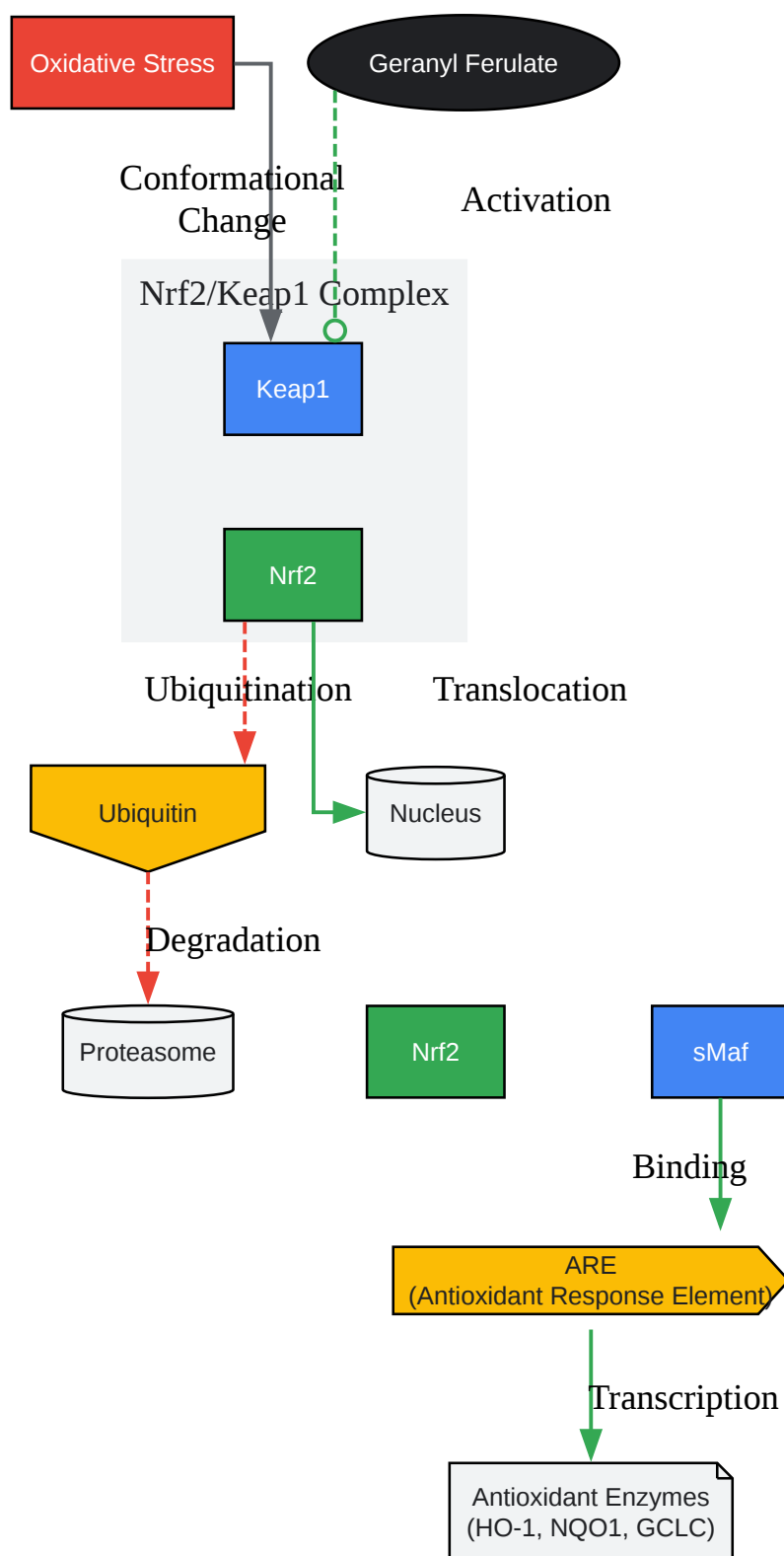


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Caption: Proposed inhibition of the NF-κB signaling pathway by **geranyl ferulate**.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Ferulic acid is a known activator of Nrf2, leading to the expression of antioxidant enzymes. **Geranyl ferulate** may therefore protect against oxidative stress by activating this protective pathway.



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Caption: Proposed activation of the Nrf2/ARE signaling pathway by **geranyl ferulate**.

Conclusion and Future Directions

Geranyl ferulate is a promising natural compound with multifaceted biological activities. Its anti-inflammatory and antioxidant properties, coupled with its potential for enhanced bioavailability as a prodrug, make it a strong candidate for further investigation in the context of various diseases. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, elucidating its precise mechanisms of action on key signaling pathways, and evaluating its efficacy and safety in preclinical and clinical studies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the exploration of this exciting molecule.

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